molecular formula C15H9ClN2O2 B1350882 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 667412-62-6

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B1350882
CAS No.: 667412-62-6
M. Wt: 284.69 g/mol
InChI Key: WPDNUGLTULFDQJ-UHFFFAOYSA-N
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Description

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves the condensation of 2-chloronicotinic acid with 2-aminobenzophenone under acidic conditions, followed by cyclization and chlorination steps. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and the reaction temperature is maintained between 80-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-3-yl-quinoline-4-carboxylic acid
  • 2-Pyridin-4-yl-quinoline-4-carboxylic acid
  • 2-Phenyl-quinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to the presence of the chloro substituent at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDNUGLTULFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397520
Record name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-62-6
Record name 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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